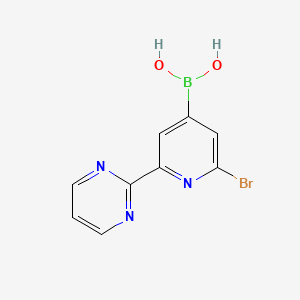
(2-Bromo-6-(pyrimidin-2-yl)pyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-6-(pyrimidin-2-yl)pyridin-4-yl)boronic acid is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a bromine atom and a pyrimidine moiety. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
The synthesis of (2-Bromo-6-(pyrimidin-2-yl)pyridin-4-yl)boronic acid typically involves several steps:
Halogen-Metal Exchange and Borylation: One common method involves the halogen-metal exchange reaction, where a halogenated pyridine derivative reacts with a metal reagent (such as lithium or magnesium) to form an organometallic intermediate.
Palladium-Catalyzed Cross-Coupling: Another approach is the palladium-catalyzed cross-coupling reaction, where a halopyridine reacts with a boron reagent in the presence of a palladium catalyst to form the desired boronic acid derivative.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions for commercial use.
Chemical Reactions Analysis
(2-Bromo-6-(pyrimidin-2-yl)pyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. This reaction is highly valued for its mild conditions and functional group tolerance.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with various nucleophiles, leading to the formation of diverse derivatives.
Common reagents used in these reactions include palladium catalysts, bases (such as potassium carbonate), and solvents (such as tetrahydrofuran).
Scientific Research Applications
(2-Bromo-6-(pyrimidin-2-yl)pyridin-4-yl)boronic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Bromo-6-(pyrimidin-2-yl)pyridin-4-yl)boronic acid primarily involves its role as a boronic acid reagent in various chemical reactions. In Suzuki-Miyaura coupling, for example, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The bromine atom and pyrimidine moiety can also participate in various interactions, influencing the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
(2-Bromo-6-(pyrimidin-2-yl)pyridin-4-yl)boronic acid can be compared with other boronic acid derivatives, such as:
Pyridine-2-boronic acid: Similar in structure but lacks the bromine and pyrimidine substituents.
Pyridine-4-boronic acid: Similar but without the bromine and pyrimidine groups.
6-Bromo-2-pyridinecarboxaldehyde: Contains a bromine atom and a formyl group instead of the boronic acid group.
The presence of the bromine atom and pyrimidine moiety in this compound provides unique reactivity and selectivity, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C9H7BBrN3O2 |
|---|---|
Molecular Weight |
279.89 g/mol |
IUPAC Name |
(2-bromo-6-pyrimidin-2-ylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C9H7BBrN3O2/c11-8-5-6(10(15)16)4-7(14-8)9-12-2-1-3-13-9/h1-5,15-16H |
InChI Key |
KGPKRSWATJFVLJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC(=C1)Br)C2=NC=CC=N2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


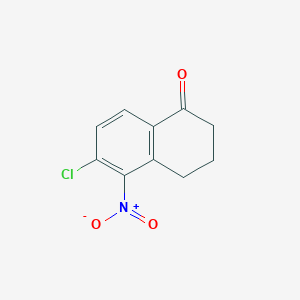
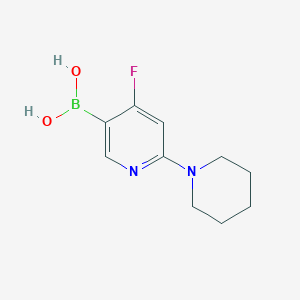
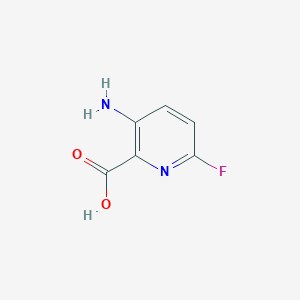
![4-(4-ethoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14085975.png)
![2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]acetamide](/img/structure/B14085983.png)
![N-[9-(2-fluorophenyl)-12-oxo-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]-1H-indole-2-carboxamide](/img/structure/B14085989.png)
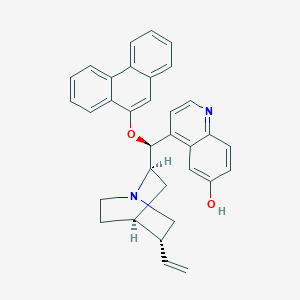
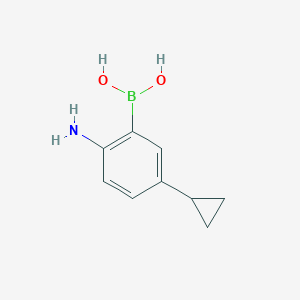
![4-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}phenol](/img/structure/B14086003.png)
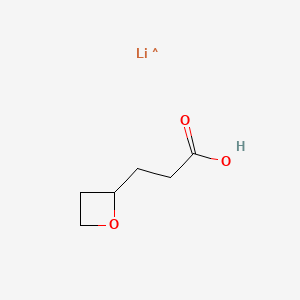
![1-(4-Bromophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086009.png)
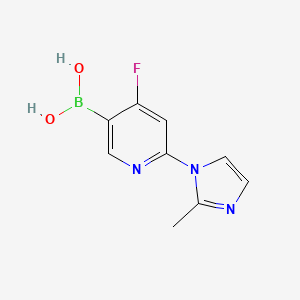
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086019.png)
![5-ethyl-3-(2-hydroxyphenyl)-4-(3-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14086022.png)
